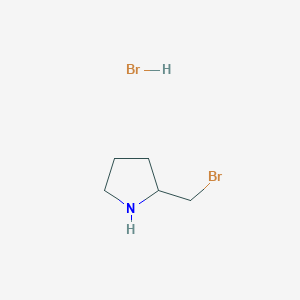

2-(Bromomethyl)pyrrolidine hydrobromide

Description

The exact mass of the compound 2-(Bromomethyl)pyrrolidine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)pyrrolidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)pyrrolidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)pyrrolidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSPZBZXDDWESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-29-2 | |

| Record name | 2-(bromomethyl)pyrrolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 2-(Bromomethyl)pyrrolidine hydrobromide CAS 114530-62-8

An In-Depth Technical Guide to 2-(Bromomethyl)pyrrolidine Hydrobromide (CAS 114530-62-8)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of 2-(Bromomethyl)pyrrolidine hydrobromide, a pivotal reagent in synthetic organic chemistry. It serves as a versatile building block for introducing the 2-methylpyrrolidine moiety into a wide array of molecular frameworks. Its significance is particularly pronounced in the field of drug discovery, where the pyrrolidine ring is a well-established pharmacophore found in numerous biologically active compounds.[1][2] This document will delve into the compound's core physicochemical properties, reactivity, synthetic applications, and essential safety protocols, providing field-proven insights for its effective and safe utilization.

Core Physicochemical and Structural Properties

2-(Bromomethyl)pyrrolidine hydrobromide is a heterocyclic compound characterized by a saturated five-membered pyrrolidine ring with a reactive bromomethyl group at the 2-position.[3] It is typically supplied as a hydrobromide salt, which enhances its stability and solubility in polar organic solvents, facilitating easier handling and use in various reaction conditions.[3]

The molecule's utility stems from two key structural features:

-

The Electrophilic Center: The primary alkyl bromide creates a highly reactive site susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, promoting substitution reactions.

-

The Pyrrolidine Scaffold: This nitrogen-containing heterocycle is a common structural motif in a vast number of pharmaceuticals and natural products, valued for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][4]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 114530-62-8 (Note: Some vendors list 3433-29-2 for the same structure) | |

| Molecular Formula | C₅H₁₁Br₂N | [3] |

| Molecular Weight | 244.96 g/mol | [3] |

| Appearance | Typically a white to off-white crystalline solid or powder. | [3] |

| Solubility | Soluble in water and polar organic solvents. | [3] |

| Purity | Commercially available in purities often ≥95%. | |

| IUPAC Name | 2-(bromomethyl)pyrrolidine;hydrobromide |

Reactivity and Mechanistic Considerations

The primary utility of 2-(Bromomethyl)pyrrolidine hydrobromide in synthesis lies in its function as an alkylating agent. The carbon atom bonded to the bromine is highly electrophilic and readily undergoes nucleophilic substitution, primarily through an Sₙ2 mechanism.

Caption: General Sₙ2 reaction pathway of 2-(Bromomethyl)pyrrolidine HBr.

Causality Behind Experimental Choices: The hydrobromide salt form means the pyrrolidine nitrogen is protonated. To facilitate the desired alkylation reaction at the bromomethyl carbon, a base is typically required. The choice of base is critical:

-

For N-Alkylation of a Substrate: A base strong enough to deprotonate the incoming nucleophile but not the pyrrolidinium salt is often preferred. This allows the substrate to become nucleophilic and attack the electrophilic bromomethyl group.

-

For C-Alkylation or O-Alkylation: A base is used to deprotonate the substrate (e.g., a phenol or enolate).

-

For Reactions Requiring a Neutral Pyrrolidine: If a subsequent reaction requires the pyrrolidine nitrogen to be nucleophilic, a stronger base or a multi-step process involving deprotection is necessary.

Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA), depending on the specific requirements of the substrate and solvent system.

Synthetic Applications in Drug Discovery

The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas, including antivirals, ACE inhibitors, and treatments for neurological disorders. 2-(Bromomethyl)pyrrolidine hydrobromide provides a direct and efficient route to incorporate the 2-methylpyrrolidine fragment, which can serve as a key binding element or a scaffold to build more complex structures.

For instance, it is a precursor for synthesizing analogues of drugs like Eletriptan (migraine treatment) or intermediates for dipeptidyl peptidase IV (DPP-4) inhibitors used in diabetes management.[4]

Validated Experimental Protocol: O-Alkylation of a Phenol

This protocol describes a representative, self-validating workflow for the synthesis of a 2-(phenoxymethyl)pyrrolidine derivative, a common structural motif.

Objective: To alkylate 4-nitrophenol with 2-(Bromomethyl)pyrrolidine hydrobromide.

Materials and Equipment:

-

2-(Bromomethyl)pyrrolidine hydrobromide (1.0 eq)

-

4-Nitrophenol (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

Separatory funnel, rotary evaporator

-

TLC plates (silica gel) for reaction monitoring

Caption: Experimental workflow for the O-alkylation of a phenol.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

-

Causality Insight: Anhydrous conditions are crucial to prevent side reactions with water. K₂CO₃ is a suitable base to deprotonate the phenol, forming the more nucleophilic phenoxide, without being overly reactive. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates Sₙ2 reactions.

-

-

Reagent Addition: Add 2-(Bromomethyl)pyrrolidine hydrobromide (1.0 eq) to the stirring mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Causality Insight: Heating increases the reaction rate. TLC allows for visual confirmation that the starting materials are being consumed and the product is forming.

-

-

Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Causality Insight: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, leaving the inorganic salts (KBr, excess K₂CO₃) and DMF in the aqueous layer.

-

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Causality Insight: The brine wash helps to remove residual DMF and water. MgSO₄ is a neutral drying agent that efficiently removes any dissolved water from the organic solvent.

-

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

As a reactive alkylating agent and corrosive substance, 2-(Bromomethyl)pyrrolidine hydrobromide requires careful handling.[5][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid all contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[6]

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[5][7] It may also be harmful if swallowed or inhaled.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is known to be sensitive to moisture and heat, so storage under an inert gas like nitrogen is recommended for long-term stability.[5][6] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Conclusion

2-(Bromomethyl)pyrrolidine hydrobromide is a high-value, versatile building block for organic synthesis. Its defined reactivity as a potent electrophile, combined with the desirable properties of the pyrrolidine scaffold, makes it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful and safe application in the laboratory.

References

-

PubChem. 2-(Bromomethyl)pyridine hydrobromide. [Online] Available at: [Link]

-

PubChem. 2-(bromomethyl)-1-methylpyrrolidine hydrobromide. [Online] Available at: [Link]

-

SpectraBase. 2-(Bromomethyl)pyridine hydrobromide. [Online] Available at: [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online] Available at: [Link]

-

ResearchGate. (2025). Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. [Online] Available at: [Link]

-

PubMed Central (PMC). Synthesis of New Optically Active 2-Pyrrolidinones. [Online] Available at: [Link]

-

ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Online] Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Online] Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 3433-29-2: Pyrrolidine, 2-(bromomethyl)-, hydrobromide… [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and weight of 2-(Bromomethyl)pyrrolidine hydrobromide

An in-depth technical analysis of 2-(Bromomethyl)pyrrolidine hydrobromide requires moving beyond basic chemical descriptors to understand its role as a highly reactive, bifunctional building block. This whitepaper provides a comprehensive mechanistic and operational guide for researchers leveraging this compound in organic synthesis and drug development.

The Architectural Significance of the Hydrobromide Salt

2-(Bromomethyl)pyrrolidine is a five-membered saturated heterocyclic amine featuring a highly reactive bromomethyl group at the C2 position[1]. In its free base form, the molecule is inherently unstable. The secondary amine acts as an internal nucleophile, rapidly attacking the adjacent electrophilic bromomethyl carbon to form a bicyclic aziridinium ion. If left unmanaged, this leads to rapid, uncontrolled autopolymerization or dimerization.

To harness its synthetic utility, the compound is universally synthesized, stored, and deployed as a hydrobromide salt (1:1) [1]. Protonation of the pyrrolidine nitrogen eliminates its nucleophilicity, effectively "locking" the molecule in a stable, bench-ready crystalline form until a base is deliberately introduced during a reaction[1].

Physicochemical Profiling

Understanding the quantitative parameters of 2-(Bromomethyl)pyrrolidine hydrobromide is critical for precise stoichiometric calculations and predicting its behavior in polar and non-polar solvent systems.

Table 1: Quantitative Data Summary

| Property | Value | Causality / Significance |

| IUPAC Name | 2-(Bromomethyl)pyrrolidine hydrobromide | Standard nomenclature. |

| CAS Registry Numbers | 3433-29-2 (Racemic)[1]51368-34-4 (S-isomer)[2] | Differentiates between the racemic mixture and the enantiopure L-isomer used in asymmetric synthesis. |

| Molecular Formula | C₅H₁₁Br₂N | Accounts for the pyrrolidine core, the bromomethyl group, and the hydrobromide counterion[1]. |

| Molecular Weight | 244.96 g/mol [2] | Critical for stoichiometric equivalence in coupling reactions. |

| Exact Mass | 242.926 g/mol [3] | Used for precise mass spectrometry (HRMS) calibration. |

| Monoisotopic Mass (Free Base) | 162.999 Da[4] | Target m/z for identifying the transient free base in LC-MS monitoring. |

| Topological Polar Surface Area | 12.03 Ų[3] | Indicates high lipophilicity of the core structure, though the salt form ensures solubility in polar solvents. |

Mechanistic Insights: The Aziridinium Pathway and Ring Expansion

The true synthetic value of 2-(Bromomethyl)pyrrolidine hydrobromide lies in its predictable reactivity upon deprotonation. When exposed to a base, the liberated secondary amine undergoes an intramolecular Sₙ2 reaction, expelling the bromide ion to form a highly strained 1-azabicyclo[3.1.0]hexane (aziridinium) intermediate .

This intermediate is an electrophilic powerhouse. When an external nucleophile (Nu⁻) is introduced, the aziridinium ring can open via two distinct pathways:

-

Kinetic Pathway (Direct Substitution): Attack at the less sterically hindered C1' carbon yields a functionalized pyrrolidine (retention of the five-membered ring).

-

Thermodynamic Pathway (Ring Expansion): Attack at the C2 carbon relieves ring strain, triggering a ring expansion that yields a 3-substituted piperidine[1]. This pathway is heavily exploited in medicinal chemistry to synthesize complex piperidine-based pharmaceuticals.

Mechanistic pathway of 2-(Bromomethyl)pyrrolidine highlighting aziridinium-mediated ring expansion.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and safety, the following protocols are designed with built-in validation checks and explicit mechanistic causalities.

Protocol A: Synthesis of 2-(Bromomethyl)pyrrolidine Hydrobromide from Prolinol

Objective: Convert L-prolinol to the target hydrobromide salt while preventing autopolymerization.

-

Salt Formation: Dissolve 1.0 eq of L-prolinol in 48% aqueous HBr (1.5 eq) at 0°C.

-

Causality: Immediate protonation of the amine protects it from acting as a nucleophile during the subsequent halogenation.

-

Self-Validation: The reaction is mildly exothermic; the solution should become completely homogenous, indicating full salt formation.

-

-

Dehydration: Distill off the water under reduced pressure to yield prolinol hydrobromide as a viscous oil or solid.

-

Self-Validation: Gravimetric analysis must confirm >95% of the theoretical yield before proceeding to avoid side reactions with residual water.

-

-

Bromination: Suspend the intermediate in glacial acetic acid. Add 33% HBr in acetic acid (3.0 eq) and heat the sealed vessel to 100°C for 6 hours.

-

Causality: Glacial acetic acid provides a highly acidic, non-oxidizing environment that drives the nucleophilic substitution of the hydroxyl group by the bromide ion.

-

-

Isolation: Cool the mixture to room temperature and precipitate the product by adding cold diethyl ether dropwise. Filter and wash with ether.

-

Self-Validation: The resulting white crystalline solid should exhibit a melting point of approximately 160–164°C. A lower melting point indicates incomplete bromination or residual free base.

-

Protocol B: Controlled Ring Expansion to 3-Substituted Piperidines

Objective: Trap the aziridinium intermediate with a primary amine nucleophile.

-

Preparation: Suspend 1.0 eq of 2-(bromomethyl)pyrrolidine hydrobromide in anhydrous acetonitrile (0.2 M) under an inert argon atmosphere.

-

Nucleophile Addition: Add 1.2 eq of the target primary amine nucleophile to the suspension.

-

Controlled Activation: At 0°C, add 2.2 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 30 minutes.

-

Causality: DIPEA is highly sterically hindered and non-nucleophilic. The first 1.0 eq neutralizes the HBr salt, slowly generating the free base which instantly forms the aziridinium ion. The remaining 1.2 eq neutralizes the HBr generated during the nucleophilic attack. The slow addition ensures the aziridinium ion is trapped by the external nucleophile rather than reacting with another molecule of the free base.

-

-

Thermal Drive: Warm the reaction to 60°C for 4 hours to thermodynamically drive the ring expansion (C2 attack) over direct substitution (C1' attack).

-

Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the m/z 164 peak (transient free base)[4] and the emergence of the target product mass confirms successful trapping and ring expansion.

-

References

- "CAS 3433-29-2: Pyrrolidine, 2-(bromomethyl)-, hydrobromide", CymitQuimica.

- "CAS 51368-34-4 | Sigma-Aldrich: (2S)-2-(bromomethyl)pyrrolidine hydrobromide", Sigma-Aldrich.

- "3433-29-2化工百科", Chem960.

- "KMIDALMOELWSMC-UHFFFAOYSA-N - Explore", PubChemLite.

Sources

Solubility Dynamics of 2-(Bromomethyl)pyrrolidine Hydrobromide in Organic Solvents: A Technical Guide for Synthetic Applications

Executive Summary

As a Senior Application Scientist, I frequently observe that researchers treat solubility as a static binary—a compound either dissolves or it does not. In reality, solubility is a dynamic thermodynamic equilibrium dictated by the interplay between crystal lattice energy and solvent dielectric properties. This whitepaper provides an in-depth analysis of the solubility profile of 2-(Bromomethyl)pyrrolidine hydrobromide, a critical intermediate in pharmaceutical synthesis. By dissecting the causality behind solvation mechanics, we establish a self-validating experimental protocol for solubility measurement and provide a rational framework for solvent selection in synthetic workflows.

Chemical Profiling & Solvation Thermodynamics

2-(Bromomethyl)pyrrolidine hydrobromide (CAS: 3433-29-2 for the racemate; 51368-34-4 for the (2S)-enantiomer) is a brominated analog of pyrrolidine utilized extensively in nucleophilic substitution reactions to synthesize complex piperidine precursors[1].

Because it is formulated as a hydrobromide salt, its solubility behavior diverges sharply from free-base amines. The dissolution of this compound requires the solvation energy (

The causality of its solubility across different organic solvents is governed by three thermodynamic mechanisms:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess high dielectric constants and act as strong hydrogen-bond donors. They effectively solvate the pyrrolidinium cation via ion-dipole interactions and the bromide anion via hydrogen bonding, resulting in high solubility[1].

-

Polar Aprotic Solvents (e.g., DMF, DMSO): Featuring high dipole moments but lacking H-bond donors, these solvents readily solvate the cation but leave the bromide anion relatively "naked." This results in moderate solubility but highly favorable kinetics for substitution reactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Lacking the necessary dielectric constant to separate the ionic lattice, these solvents rely purely on weak Van der Waals forces, rendering the salt completely insoluble.

Quantitative Solubility Profile

The following table synthesizes the estimated solubility behavior of 2-(Bromomethyl)pyrrolidine hydrobromide at 25°C, correlating thermodynamic properties with practical application suitability.

Table 1: Thermodynamic Solubility Profile of 2-(Bromomethyl)pyrrolidine Hydrobromide (25°C)

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Solvation Mechanism | Relative Solubility | Application Suitability |

| Aqueous | Water | 80.1 | Ion-dipole, H-bonding | Very High (>100 mg/mL) | Extraction, Salt formation |

| Polar Protic | Methanol | 32.7 | Ion-dipole, H-bonding | High (50-100 mg/mL) | Recrystallization |

| Polar Aprotic | DMSO | 46.7 | Ion-dipole (cation only) | Moderate (10-50 mg/mL) | |

| Polar Aprotic | DMF | 36.7 | Ion-dipole (cation only) | Moderate (10-50 mg/mL) | |

| Weakly Polar | Dichloromethane | 8.9 | Weak dipole | Low (<1 mg/mL) | Biphasic reactions |

| Non-Polar | Hexane | 1.9 | None (Van der Waals) | Insoluble | Anti-solvent precipitation |

Self-Validating Protocol: Equilibrium Solubility Determination

To accurately measure the solubility of 2-(Bromomethyl)pyrrolidine hydrobromide, kinetic dissolution assays are insufficient. I mandate the use of the Saturation Shake-Flask Method , adapted from USP General Chapter <1236>[2] and WHO guidelines[3].

This protocol is engineered as a self-validating system : the final analytical step verifies the physical assumptions made in the first step, ensuring that the equilibrium data collected reflects the intended anhydrous salt rather than an artifact of the solvent.

Step-by-Step Methodology

-

Solvent Preparation & Verification: Prepare the target organic solvent (e.g., anhydrous DMF). Causality: Even trace amounts of water in hygroscopic solvents will exponentially increase the apparent solubility of the hydrobromide salt. Validate water content is <50 ppm via Karl Fischer titration before proceeding.

-

Saturation: Add an excess of 2-(Bromomethyl)pyrrolidine hydrobromide to 10 mL of the verified solvent in a sealed, thermojacketed glass vial.

-

Thermostatic Equilibration: Agitate the suspension at a constant 25.0 ± 0.1 °C for 24 to 48 hours. Causality: A prolonged timeframe is critical to ensure true thermodynamic equilibrium is reached, preventing the overestimation characteristic of supersaturated kinetic states[3].

-

Phase Separation: Centrifuge the sample at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is utilized for its absolute chemical inertness across the organic solvent spectrum.

-

Quantification: Dilute the filtrate appropriately and quantify the concentration using High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).

-

Solid-Phase Verification (The Self-Validation Step): Recover the excess un-dissolved solid from the vial and analyze it via Powder X-Ray Diffraction (pXRD). Causality: If the solvent induced a phase change (e.g., forming a methanol solvate or a different polymorph), the measured solubility reflects the new species, not the original salt[2]. This step validates the integrity of the entire experiment.

Figure 1: Self-validating saturation shake-flask workflow for equilibrium solubility.

Strategic Solvent Selection for Synthetic Workflows

In synthetic chemistry, maximum solubility does not automatically equate to optimal reactivity. When utilizing 2-(Bromomethyl)pyrrolidine hydrobromide as an electrophile in nucleophilic substitution (

While protic solvents like methanol offer the highest solubility for the hydrobromide salt[1], they extensively solvate incoming nucleophiles via hydrogen bonding. This solvation shell acts as a physical barrier, drastically reducing nucleophilicity and stalling the reaction.

Conversely, polar aprotic solvents like DMF or DMSO offer only moderate solubility. However, because they cannot act as hydrogen bond donors, they leave the nucleophile unsolvated (a "naked" nucleophile). This significantly lowers the activation energy required to reach the

Figure 2: Thermodynamic and kinetic logic tree for solvent selection in SN2 reactions.

References

-

United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. Retrieved from: [Link][2]

-

World Health Organization (WHO) / Citeline. Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. Retrieved from: [Link][3]

Sources

Technical Safety & Handling Guide: 2-(Bromomethyl)pyrrolidine Hydrobromide

Executive Summary

2-(Bromomethyl)pyrrolidine hydrobromide is a potent electrophilic building block used primarily in the synthesis of proline derivatives and pharmaceutical scaffolds.[1] While stable as a dry hydrobromide salt, this compound poses a latent high-risk hazard : upon neutralization or dissolution in physiological media, it can undergo intramolecular cyclization to form a highly reactive aziridinium ion .

This guide moves beyond the standard SDS by analyzing the mechanism of toxicity and providing a self-validating protocol for handling, decontamination, and emergency response.

Part 1: Chemical Profile & Reactivity Mechanism

The Latent Hazard: Aziridinium Formation

The primary safety misconception regarding this compound is treating it solely as a corrosive acid salt. The true danger lies in its behavior as a "nitrogen mustard" mimic.

-

State A (Stored): As the HBr salt, the nitrogen is protonated (

), preventing nucleophilic attack on the adjacent carbon-bromine bond. It is relatively stable but hygroscopic. -

State B (Active/Physiological): Upon contact with moisture, skin (pH 5.5), or basic reaction buffers, the free base is liberated. The nitrogen lone pair attacks the

-carbon, displacing the bromide to form a bicyclic 1-azoniabicyclo[3.1.0]hexane (aziridinium) intermediate.

Implication: This intermediate is a potent alkylating agent capable of irreversibly modifying DNA (guanine residues) and proteins, leading to cytotoxicity and potential mutagenicity.

Mechanism Visualization

The following diagram illustrates the transition from the stable salt to the reactive alkylating species.

Figure 1: Mechanism of activation. The stability of the salt is lost upon deprotonation, leading to the formation of the highly reactive aziridinium species.

Part 2: Comprehensive Hazard Analysis

| Hazard Class (GHS) | Category | Critical Note |

| Skin Corrosion/Irritation | 1B | Causes immediate, deep-tissue necrosis. The alkylating nature delays pain sensation while damage progresses. |

| Serious Eye Damage | 1 | Irreversible corneal opacity. Reacts with aqueous humor proteins rapidly. |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[2][3][4] Hydrolysis in the stomach releases HBr and alkylating species. |

| Germ Cell Mutagenicity | Suspected | Due to the aziridinium mechanism, it must be treated as a potential mutagen/carcinogen. |

Physical Properties:

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in water, methanol, DMSO.

-

Hygroscopy: Highly hygroscopic; absorption of atmospheric water initiates hydrolysis and degradation (browning).

Part 3: Risk Management & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of solution-phase alkyl bromides due to potential permeation.

-

Primary Layer: Silver Shield® (Laminate) or Viton® gloves (Breakthrough time > 480 min).

-

Secondary Layer: Disposable Nitrile (for dexterity and outer contamination control).

-

Respiratory: If handling powder outside a glovebox, a P100/N100 particulate respirator is mandatory.

-

Body: Tyvek® lab coat or chemical apron to prevent fabric saturation.

Engineering Controls

-

Weighing: Must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure . Static electricity can disperse the fine powder; use an ionizing bar if available.

-

Reaction: All reactions involving the free base must be conducted in a closed vessel under inert atmosphere (

or

Part 4: Experimental Protocols

Safe Handling Workflow

This workflow ensures containment from storage to reaction.

Figure 2: Operational workflow for handling high-potency alkylating agents.

Decontamination & Quenching Protocol (The "Thiosulfate Method")

Unlike standard acid neutralization, this compound requires nucleophilic deactivation to destroy the alkylating potential.

Principle: Sodium thiosulfate (

Reagents:

-

Quench Solution: 10% w/v Sodium Thiosulfate in water.

-

Detection Agent: 4-(p-nitrobenzyl)pyridine (NBP) test (turns purple in presence of alkylating agents) – Optional for validation.

Procedure:

-

Glassware/Spills: Soak all contaminated spatulas, flasks, and weigh boats in the Quench Solution for at least 24 hours .

-

Surface Decontamination: Wipe the balance area with a paper towel soaked in Quench Solution, followed by water, then ethanol.

-

Verification: The solution should remain clear or turn slightly yellow (liberated bromide). If a precipitate forms, ensure it is treated as hazardous waste.

Part 5: Emergency Response

In Case of Skin Contact:

-

Immediate Action: Do not wait for pain. The HBr salt causes immediate acid burns, but the alkylation is silent.

-

Rinse: Flush with copious water for 15 minutes.

-

Neutralize: Do NOT use weak bases (bicarbonate) on broken skin as it may promote aziridinium formation. Continue water flush.[2][4][5]

-

Medical: Seek evaluation for chemical burns. Mention "Alkylating Agent" to the physician.

In Case of Eye Contact:

-

Irrigate: Use an eyewash station immediately for 15+ minutes. Hold eyelids open.

-

Transport: Emergency transport to an ophthalmologist is required.

References

-

Fisher Scientific. (2021). Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide (Analogous handling profile). Retrieved from

-

Sigma-Aldrich. (2023). Product Specification: 2-(Bromomethyl)pyrrolidine hydrobromide. Retrieved from

-

National Institutes of Health (NIH). (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PubMed Central. Retrieved from

-

ECHA (European Chemicals Agency). Registration Dossier: Pyrrolidine derivatives and Alkyl Bromides. (General Hazard Classifications). Retrieved from

-

University of California, Irvine. (2023). Standard Operating Procedure: Quenching Reactive Intermediates. Retrieved from

(Note: While specific toxicity data for this exact salt is limited, hazard protocols are derived from the structural class of

Sources

Thermodynamic Stability and Phase Behavior of Pyrrolidine Hydrobromide Salts: A Comprehensive Technical Guide

Introduction to Pyrrolidinium Thermodynamics

Pyrrolidine hydrobromide and its functionalized derivatives (e.g., 3-bromopyrrolidine hydrobromide) are highly versatile chemical building blocks. They serve as foundational intermediates in active pharmaceutical ingredient (API) synthesis and function as critical bromine complexing agents (BCAs) in advanced energy storage systems, such as zinc/bromine redox flow batteries .

The thermodynamic stability of these salts—defined by their melting points, solid-state phase transitions, and decomposition kinetics—directly dictates their processing limits, shelf-life, and operational safety. As a Senior Application Scientist, I approach the thermal characterization of these compounds not merely as a routine quality control exercise, but as a fundamental investigation into crystal lattice energy and intermolecular hydrogen bonding.

Structural Causality of Thermal Stability

The thermal resilience of a pyrrolidine hydrobromide salt is intrinsically linked to its solid-state packing. The hydrobromide anion forms strong electrostatic and hydrogen-bonding interactions with the protonated pyrrolidinium nitrogen.

However, these salts are inherently hygroscopic . Moisture acts as a potent plasticizer within the crystal lattice. When water molecules intercalate, they disrupt the primary

Experimental Methodology: Rigorous Thermal Profiling

To establish a trustworthy and self-validating thermodynamic profile, we employ a coupled thermal analysis approach.

Protocol 1: Modulated Differential Scanning Calorimetry (mDSC) for Phase Transitions

Objective: Determine the glass transition (

-

Sample Preparation: Inside a nitrogen-purged glovebox (<0.1 ppm

), weigh 3.0–5.0 mg of the pyrrolidine hydrobromide salt into a Tzero hermetic aluminum pan.-

Causality: Hermetic sealing is non-negotiable. If a standard vented pan is used, the endothermic volatilization of trace moisture will overlap with and mask subtle solid-solid phase transitions.

-

-

Instrument Calibration (Self-Validation): Validate the DSC cell constant and temperature accuracy using an Indium standard (

= 156.6 °C) prior to analysis. Run an empty hermetic pan as a baseline reference. -

Thermal Method: Equilibrate the sample at -50 °C. Apply a linear heating rate of 2 °C/min up to 200 °C, overlaid with a temperature modulation of ±0.5 °C every 60 seconds.

-

Causality: Modulated DSC separates the total heat flow into reversing (heat capacity-driven) and non-reversing (kinetic) signals. This allows us to definitively distinguish a true thermodynamic melting event from kinetic processes like cold crystallization or enthalpy relaxation.

-

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: Map the thermal degradation pathway and calculate the activation energy (

-

Sample Loading: Load 10 mg of the salt into a platinum crucible.

-

Multi-Rate Heating: Run identical samples at multiple heating rates: 2, 5, 10, and 20 °C/min from ambient to 600 °C under a dry nitrogen purge (50 mL/min).

-

Causality: A single heating rate only provides an apparent decomposition onset. By using multiple rates, we apply the Ozawa-Flynn-Wall (OFW) isoconversional method to calculate the true activation energy of the C-N bond cleavage and HBr elimination .

-

-

Evolved Gas Analysis (Self-Validation): Route the TGA exhaust through a heated transfer line (200 °C) into an FTIR spectrometer. The detection of a sharp peak at 2500–2600 cm⁻¹ confirms the evolution of HBr gas, validating that mass loss is due to chemical decomposition rather than simple sublimation.

Data Presentation: Thermodynamic Parameters

The following table synthesizes typical thermodynamic data for common pyrrolidinium bromide derivatives, highlighting the relationship between molecular substitution and thermal stability.

| Compound | Melting Point ( | Decomposition Onset ( | Hygroscopicity | Primary Application |

| Pyrrolidine hydrobromide | 105–110 °C | > 250 °C | High | API Synthesis |

| 3-Bromopyrrolidine hydrobromide | 135–141 °C | > 220 °C | High | Pharmaceutical Intermediate |

| 2-(2-Bromoethyl)pyrrolidine HBr | 110–115 °C | > 200 °C | Moderate | Chemical Building Block |

| N-Methyl-N-propylpyrrolidinium Br | ~185 °C | > 280 °C | Low | Flow Battery BCA |

Table 1: Comparative thermodynamic properties of selected pyrrolidinium bromide salts. Note that

Synthesis and Crystallization Strategies for Enhanced Stability

The thermodynamic stability of a bulk powder is only as robust as its crystal lattice. Impurities and amorphous domains act as nucleation sites for thermal degradation. Recent advancements emphasize solvent-free or microwave-assisted synthesis to prevent thermal degradation during the reaction phase . However, the isolation step is where thermodynamic stability is ultimately locked in.

Protocol 3: Anti-Solvent Crystallization for Defect-Free Lattices

-

Dissolution: Dissolve the crude pyrrolidine hydrobromide in a minimum volume of anhydrous ethanol at 50 °C.

-

Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter to remove insoluble particulate contaminants that could cause premature heterogeneous nucleation.

-

Titration: Slowly add methyl tert-butyl ether (MTBE) dropwise under high-shear stirring until the solution becomes persistently turbid (the cloud point).

-

Annealing: Hold the temperature at the cloud point for 30 minutes to allow the lattice to order, then cool to 5 °C at a highly controlled rate of 0.1 °C/min.

-

Causality: Rapid crash-cooling traps solvent molecules within the crystal lattice (forming solvates), which drastically lowers the melting point. Controlled cooling ensures thermodynamic equilibrium, yielding a tightly packed, highly crystalline product with maximum thermal stability.

-

-

Self-Validation: Analyze the mother liquor via HPLC to ensure impurity rejection. The resulting crystalline yield must exhibit a sharp, single endotherm in DSC to confirm phase purity.

Workflow Visualization

To ensure reproducibility across different analytical laboratories, the logical relationship between sample preparation, analytical testing, and data validation is mapped below.

Fig 1. Experimental workflow for the thermodynamic profiling of pyrrolidinium salts.

Conclusion

Understanding the thermodynamic stability of pyrrolidine hydrobromide salts requires a holistic approach that bridges synthetic isolation with rigorous, multi-modal thermal analysis. By controlling lattice defects through anti-solvent crystallization and utilizing self-validating analytical techniques like mDSC and TGA-FTIR, researchers can accurately predict the thermal boundaries of these critical compounds, ensuring their safe and effective deployment in both pharmaceutical and energy sectors.

References

Technical Guide: 2-(Bromomethyl)pyrrolidine – Hydrobromide vs. Free Base

Executive Summary

2-(Bromomethyl)pyrrolidine is a critical chiral building block in medicinal chemistry, particularly for the synthesis of pyrrolidine-based alkaloids and pharmaceutical intermediates. However, its utility is governed by a sharp dichotomy in stability between its two forms.

-

The Hydrobromide Salt (HBr): A stable, crystalline solid suitable for long-term storage.

-

The Free Base: A thermodynamically unstable oil that rapidly decomposes via a "suicide" cyclization mechanism.

This guide details the mechanistic underpinnings of this instability, provides validated protocols for in situ handling, and outlines safety measures for managing its nitrogen-mustard-like reactivity.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the availability of the nitrogen lone pair electrons. In the HBr salt, the nitrogen is protonated (ammonium form), rendering it non-nucleophilic. In the free base, the lone pair is free, triggering immediate intramolecular reactivity.

Comparative Properties Table

| Feature | 2-(Bromomethyl)pyrrolidine HBr | 2-(Bromomethyl)pyrrolidine Free Base |

| CAS Number | 3433-29-2 | 72799-24-3 (Generic/Unstable) |

| Physical State | White to off-white crystalline solid | Colorless to yellow oil |

| Shelf Stability | High (Years if stored desiccated) | Extremely Low (Minutes to Hours) |

| Reactivity | Latent (Requires neutralization) | Kinetic (Self-reactive electrophile) |

| Hygroscopicity | Hygroscopic (Absorbs moisture) | N/A (Decomposes in water) |

| Storage | Desiccated, Inert Gas, Ambient/Cool | Do Not Store (Generate in situ only) |

Part 2: The Stability Paradox (The Aziridinium Mechanism)

The free base of 2-(bromomethyl)pyrrolidine is not merely "unstable" in the sense of oxidation; it undergoes a rapid, intramolecular alkylation. This is a classic example of neighbouring group participation (NGP) .

The Mechanism of Decomposition

-

Activation: Upon neutralization of the HBr salt, the nitrogen lone pair becomes available.

-

Cyclization: The nitrogen attacks the adjacent carbon bearing the bromine atom (an intramolecular

reaction). -

Aziridinium Formation: This forms a bicyclic 1-azoniabicyclo[3.1.0]hexane cation (an aziridinium ion).

-

Ring Opening: This strained, charged intermediate is a potent electrophile. It reacts non-selectively with any available nucleophile (trace water, solvent, or another molecule of the amine) to form oligomers or hydrolyzed alcohol byproducts.

Visualization: The "Suicide" Cyclization Pathway

Caption: The kinetic pathway from stable salt to reactive aziridinium intermediate. The red arrow indicates the rapid self-destruction of the free base.

Part 3: Practical Handling & Synthetic Protocols

Due to the mechanism described above, never attempt to isolate or store the free base. All reactions requiring the free amine must utilize an in situ neutralization strategy.

Protocol: In Situ Liberation and Reaction

Objective: Use 2-(bromomethyl)pyrrolidine as a nucleophile or electrophile without isolating the unstable intermediate.

Reagents

-

Solvent: DCM (Dichloromethane) or THF (Anhydrous)

-

Base:

(Triethylamine) or DIPEA (Diisopropylethylamine) -

Temperature:

(Ice bath)

Step-by-Step Methodology

-

Suspension: Charge the reaction vessel with 2-(bromomethyl)pyrrolidine HBr and anhydrous DCM under an inert atmosphere (

or Ar). The salt will likely remain as a suspension. -

Cooling: Cool the suspension to

. Low temperature retards the rate of aziridinium formation. -

Neutralization: Add the organic base (e.g., 2.2 equivalents of

) dropwise.-

Observation: The suspension may clear as the free base is liberated and dissolves, or a new precipitate (

) may form.

-

-

Immediate Reaction: Add the reaction partner (e.g., an acyl chloride, alkyl halide, or nucleophile) immediately (within 5 minutes).

-

Critical Control: Do not let the free base solution stir without the reaction partner for >15 minutes.

-

-

Workup: Once the coupling is complete, the pyrrolidine nitrogen is usually derivatized (e.g., to an amide), preventing the cyclization and stabilizing the molecule.

Workflow Diagram

Caption: Operational workflow for safe utilization of the HBr salt. The yellow node represents the critical time-sensitive step.

Part 4: Safety & Toxicology (E-E-A-T)

Warning: The instability mechanism generates an aziridinium ion , which functions chemically as a nitrogen mustard .[3][4]

-

Alkylating Potential: The intermediate aziridinium species is a potent alkylating agent. It can alkylate DNA, posing potential mutagenic or carcinogenic risks.

-

Corrosivity: The HBr salt is corrosive to mucous membranes and eyes.

-

Decontamination: Spills of the free base or reaction mixtures should be treated with an aqueous solution of sodium thiosulfate or dilute acid (to ring-open the aziridinium to a less toxic alcohol) before disposal.

References

-

Cossy, J., et al. (2015).[4] "Stereoselective rearrangement of (Trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(Trifluoromethyl) piperidines." Organic Letters, 17(12), 2916–2919. (Demonstrates aziridinium intermediates from prolinol derivatives).

-

D'Hogge, R., et al. (2021). "Synthetic Applications of Aziridinium Ions." Molecules, 26(6), 1774. [Link]

Sources

An In-Depth Technical Guide to 2-(Bromomethyl)pyrrolidine Hydrobromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Bromomethyl)pyrrolidine hydrobromide, a key building block in synthetic organic chemistry and pharmaceutical development. We will delve into its physical and chemical properties, provide a detailed synthetic protocol, explore its analytical characterization, and discuss its applications as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Core Characteristics of 2-(Bromomethyl)pyrrolidine Hydrobromide

2-(Bromomethyl)pyrrolidine hydrobromide (HBr) is a pyrrolidine derivative featuring a reactive bromomethyl group at the 2-position. This bifunctional nature makes it a versatile reagent for introducing the 2-methylenepyrrolidine moiety into a target molecule. The hydrobromide salt form enhances the compound's stability and handling characteristics compared to the free base.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(Bromomethyl)pyrrolidine HBr is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 3433-29-2 | |

| Molecular Formula | C₅H₁₁Br₂N | [1] |

| Molecular Weight | 244.96 g/mol | [1] |

| Appearance | White crystalline solid/powder | [1][2] |

| Solubility | Soluble in water and polar organic solvents. | [1] |

| Storage Temperature | Ambient |

Note: A specific melting point for 2-(Bromomethyl)pyrrolidine HBr (CAS 3433-29-2) is not consistently reported in publicly available literature. It is recommended to determine this experimentally or consult the supplier's certificate of analysis.

Synthesis and Purification

The synthesis of 2-(Bromomethyl)pyrrolidine HBr is typically achieved from a readily available chiral precursor, (S)- or (R)-prolinol. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of (S)-2-(Bromomethyl)pyrrolidine HBr from (S)-Prolinol

This two-step procedure involves the conversion of the primary alcohol of (S)-prolinol to a bromide, followed by the formation of the hydrobromide salt.

Step 1: Bromination of (S)-Prolinol

Materials:

-

(S)-Prolinol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-prolinol in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-2-(Bromomethyl)pyrrolidine free base.

Step 2: Formation of the Hydrobromide Salt

Materials:

-

Crude (S)-2-(Bromomethyl)pyrrolidine

-

Hydrobromic acid (HBr) solution (e.g., 48% in water or as a solution in acetic acid)

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude (S)-2-(Bromomethyl)pyrrolidine in a minimal amount of a suitable solvent, such as anhydrous diethyl ether.

-

Slowly add a stoichiometric amount of hydrobromic acid solution to the stirred solution.

-

The hydrobromide salt will precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to obtain pure (S)-2-(Bromomethyl)pyrrolidine HBr.

Purification

Recrystallization is a common method for the purification of 2-(Bromomethyl)pyrrolidine HBr. A suitable solvent system, such as ethanol/diethyl ether, can be employed. The crude product is dissolved in a minimal amount of hot ethanol, and diethyl ether is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce the formation of crystals, which can be collected by filtration.

Analytical Characterization

The identity and purity of 2-(Bromomethyl)pyrrolidine HBr are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule, providing further structural verification.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A suitable column and mobile phase can be developed to separate the desired product from any starting materials, byproducts, or other impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the free base form of the compound to determine its molecular weight and fragmentation pattern, confirming its identity.

Reactivity and Applications in Drug Development

The primary utility of 2-(Bromomethyl)pyrrolidine HBr in organic synthesis stems from the reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of the 2-methylenepyrrolidine scaffold into a wide range of molecules.

The pyrrolidine ring is a prevalent structural motif in many biologically active compounds and approved drugs. Its presence can confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability.

Role as a Pharmaceutical Intermediate

2-(Bromomethyl)pyrrolidine HBr serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[4][][6]. The pyrrolidine moiety can be found in drugs targeting a wide range of therapeutic areas. While specific examples detailing the direct use of 2-(Bromomethyl)pyrrolidine HBr are often proprietary, the general synthetic strategy involves the reaction of this building block with a nucleophilic partner to construct the core of a drug molecule.

Safety and Handling

As a brominated organic compound and a hydrobromide salt, 2-(Bromomethyl)pyrrolidine HBr requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not provided in the search results, general precautions for similar compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[7].

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

2-(Bromomethyl)pyrrolidine hydrobromide is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and reactivity, make it an important tool for medicinal chemists. A thorough understanding of its characteristics, handling requirements, and synthetic applications is essential for its effective and safe utilization in the laboratory.

References

Sources

- 1. CAS 3433-29-2: Pyrrolidine, 2-(bromomethyl)-, hydrobromide… [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. 1353973-53-1|2-(Bromomethyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 4. repository.cam.ac.uk [repository.cam.ac.uk]

- 6. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 7. fishersci.com [fishersci.com]

Literature review of 2-(Bromomethyl)pyrrolidine hydrobromide in organic synthesis

[1]

Executive Summary

2-(Bromomethyl)pyrrolidine hydrobromide (CAS: 3433-29-2) is a high-value electrophilic building block derived from the chiral pool (typically L-Proline).[1] It serves as a critical junction in medicinal chemistry, offering access to two distinct saturated heterocycles: pyrrolidines (via direct substitution) and piperidines (via ring expansion).[1][2]

This guide addresses the technical nuances of handling this reagent, specifically managing the kinetic instability of its free base to control regioselectivity between the 5-membered and 6-membered ring outcomes.[1]

Structural Architecture & Stability Mechanics

The Salt vs. Free Base Dilemma

Commercially, the reagent is supplied as the hydrobromide salt.[1][2] This is not merely for solubility; it is a kinetic necessity.[1][2]

-

The HBr Salt: The nitrogen lone pair is protonated (

), rendering it non-nucleophilic.[1] In this state, the molecule is a stable alkyl bromide.[1][2] -

The Free Base: Upon neutralization, the secondary amine becomes nucleophilic.[1][2] Due to the proximity of the electrophilic carbon (

to the bromine), an intramolecular

The Aziridinium Bifurcation

The formation of the aziridinium intermediate is the defining feature of this reagent's chemistry.[1][2] It creates an ambident electrophile susceptible to nucleophilic attack at two distinct carbons:[1]

-

Path A (Exocyclic Attack): Attack at the methylene carbon retains the pyrrolidine ring.[1][2]

-

Path B (Endocyclic Attack): Attack at the ring carbon cleaves the bridge, resulting in a ring expansion to a 3-substituted piperidine.[1][2]

Figure 1: The mechanistic bifurcation driven by the aziridinium intermediate.[1][2] Control over Path A vs. Path B is dictated by solvent polarity and nucleophile hardness.[2]

Synthetic Protocols

Protocol A: N-Alkylation (Nucleophilic Handle)

Objective: Functionalize the nitrogen while keeping the bromide intact for later use.[2] Challenge: Preventing self-alkylation (polymerization or cyclization).[1][2]

Methodology:

-

Protection: The nitrogen must be protected immediately upon neutralization if the bromide is to be preserved.[2]

-

Reagents: Use

(tert-butoxycarbonyl anhydride) in a biphasic system ( -

Outcome: Yields N-Boc-2-(bromomethyl)pyrrolidine, a stable intermediate that can undergo standard

reactions at the bromide without interference from the nitrogen.[1][2]

Protocol B: C-Alkylation with Phenols (Electrophilic Handle)

Objective: Synthesis of aryl-pyrrolidinyl ethers (common pharmacophores in neuroleptics).[1][2] Mechanism: This reaction often proceeds via the aziridinium ion in situ.[2]

Step-by-Step Procedure:

-

Reagent Prep:

-

Addition:

-

Reaction Conditions:

-

Heat to

for 4–12 hours. -

Monitoring: TLC will show disappearance of phenol.[2]

-

-

Workup:

-

Purification:

Data Summary: Solvent Effects on Regioselectivity

| Solvent | Dielectric Constant | Major Product | Ratio (Pyr:Pip) |

|---|---|---|---|

| Toluene | 2.4 | Pyrrolidine | >95:5 |

| Acetone | 20.7 | Mixed | 60:40 |

| Water/OH- | 80.1 | Piperidine (3-OH) | 10:90 |[1]

Interpretation: Non-polar solvents favor attack at the less hindered primary carbon (retention).[1][2] Highly polar/protic solvents stabilize the transition state for ring expansion.[2]

Experimental Workflow Visualization

The following diagram outlines the critical decision points when using this reagent to ensure the correct scaffold is obtained.

Figure 2: Decision tree for synthetic planning. Route 2 requires careful solvent selection to avoid ring expansion.[1]

Medicinal Chemistry Applications

Dopamine D2/D3 Antagonists

The 2-(aminomethyl)pyrrolidine motif is a structural pharmacophore found in substituted benzamides (e.g., Sulpiride , Amisulpride ).[1][2]

-

Role of the Reagent: 2-(Bromomethyl)pyrrolidine serves as the precursor to the aminomethyl variants via Gabriel synthesis or azide displacement followed by reduction.[1]

-

Chirality: The (S)-enantiomer (derived from L-Proline) often exhibits superior binding affinity in GPCR targets compared to the (R)-enantiomer.[1]

Antibacterial Scaffolds

In the synthesis of quinolone antibiotics, the pyrrolidine ring is frequently attached at the C7 position.[1][2] The bromomethyl group allows for the attachment of solubilizing tails or secondary binding motifs that extend into the ribosomal binding pocket.[1][2]

Safety & Handling

Hazard Classification:

-

Vesicant: Like most nitrogen mustards and alkylating agents, the free base is a potent blistering agent.[1][2]

-

Corrosive: The HBr salt is acidic and corrosive to mucous membranes.[2]

Handling Protocols:

-

Weighing: Always weigh the HBr salt in a fume hood. Avoid generating dust.[1][2]

-

Neutralization: Never neutralize the salt outside of a reaction vessel. The free base (aziridinium precursor) is volatile and highly toxic.[1][2]

-

Quenching: Quench all reaction mixtures with aqueous ammonium hydroxide or thiosulfate to destroy unreacted alkylating agents before disposal.[1][2]

References

-

Synthesis and Reactivity of Aziridinium Ions

-

Pyrrolidine in Drug Discovery

-

General Properties and Safety

-

Synthetic Precursors (Prolinol)

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. CAS 3433-29-2: Pyrrolidine, 2-(bromomethyl)-, hydrobromide… [cymitquimica.com]

- 5. Prolinol - Wikipedia [en.wikipedia.org]

Hygroscopic properties of 2-(Bromomethyl)pyrrolidine hydrobromide

An In-Depth Technical Guide to the Hygroscopic Properties of 2-(Bromomethyl)pyrrolidine Hydrobromide

Abstract

2-(Bromomethyl)pyrrolidine hydrobromide is a key synthetic intermediate in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solid-state properties is paramount for ensuring stability, quality, and manufacturability. This guide provides a comprehensive technical framework for evaluating the hygroscopic nature of 2-(Bromomethyl)pyrrolidine hydrobromide. While specific hygroscopicity data for this compound is not widely published, this document establishes the scientific rationale for its potential moisture sensitivity based on its chemical structure. It further details a suite of robust, self-validating experimental protocols—Dynamic Vapor Sorption (DVS), Gravimetric Loss on Drying (LOD), and Karl Fischer (KF) Titration—to definitively characterize its behavior. Finally, it contextualizes the potential findings within the broader landscape of drug development, discussing implications for handling, storage, stability testing, and formulation in accordance with regulatory standards.

Introduction: The Critical Role of Hygroscopicity in Pharmaceutical Development

2-(Bromomethyl)pyrrolidine hydrobromide is a heterocyclic compound utilized as a building block in the synthesis of more complex molecules.[1] It is typically supplied as a white crystalline solid soluble in water and other polar organic solvents.[1] The hydrobromide salt form is employed to enhance its stability and solubility, facilitating easier handling in laboratory settings.[1]

In pharmaceutical sciences, hygroscopicity —the propensity of a substance to attract and hold water molecules from the surrounding environment—is a critical quality attribute. Uncontrolled moisture uptake can lead to a cascade of deleterious effects, including:

-

Physical Changes: Caking, deliquescence (dissolving in absorbed water), and alterations in crystal structure or polymorphic form.[2][3]

-

Chemical Degradation: Increased rates of hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[2][3]

-

Manufacturing and Formulation Challenges: Poor powder flow, variations in dissolution rates, and compromised product stability.[4]

Therefore, a rigorous evaluation of a compound's hygroscopic properties is not merely a perfunctory exercise; it is a foundational step in risk mitigation throughout the entire drug development lifecycle, from raw material handling to final product packaging.[2][3]

Theoretical Assessment: Structural Rationale for Hygroscopicity

A molecule's affinity for water is intrinsically linked to its structure. An analysis of 2-(Bromomethyl)pyrrolidine hydrobromide reveals two key features that suggest a high potential for hygroscopic behavior.

-

The Pyrrolidine Ring: The core of the molecule is a saturated, five-membered nitrogen-containing heterocycle.[5][6] The nitrogen atom's lone pair of electrons and the polarity of the N-H bond (in the protonated amine) make the pyrrolidinium cation an effective hydrogen bond donor and acceptor. Related compounds, such as 2-pyrrolidone, are known to be hygroscopic, readily absorbing moisture from the air.

-

The Hydrobromide Salt: The formation of a hydrobromide salt, while beneficial for solubility, introduces ions into the crystal lattice. Halide salts are frequently hygroscopic. For instance, ondansetron hydrobromide is known to be unstable under high humidity, converting to a dihydrate form.[7] Studies on simple bromine salts like sodium bromide (NaBr) confirm their significant water uptake.[8][9]

This combination of a polar heterocyclic ring and an ionic salt form creates a strong theoretical basis for anticipating that 2-(Bromomethyl)pyrrolidine hydrobromide will exhibit some degree of hygroscopicity, making experimental verification essential.

Experimental Characterization: A Validated, Multi-Pronged Approach

To obtain a complete and reliable picture of a compound's interaction with moisture, no single method is sufficient. A validated approach integrates several techniques to quantify water content, understand sorption dynamics, and assess the impact of humidity on the material's physical state.

Dynamic Vapor Sorption (DVS)

DVS is the gold standard for characterizing hygroscopicity. It is a gravimetric technique that precisely measures the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity (RH) at a constant temperature.[10][11]

Causality and Expertise: The power of DVS lies in its dynamic nature. It doesn't just measure static water content; it reveals the kinetics of water uptake/loss and generates a moisture sorption-desorption isotherm.[4][12] This isotherm is a unique fingerprint of the material's interaction with water, capable of identifying critical events like deliquescence, hydrate formation, and amorphous-to-crystalline transitions.[13] Such information is vital for selecting appropriate storage conditions and packaging.[4]

Experimental Protocol: DVS Analysis

-

Sample Preparation: Place 5-15 mg of 2-(Bromomethyl)pyrrolidine hydrobromide onto the DVS sample pan.

-

Initial Drying: Equilibrate the sample at 0% RH using dry nitrogen or air flow at a constant temperature (typically 25°C) until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This establishes the dry mass baseline.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% or 95% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

-

Desorption Phase: Decrease the RH in a similar stepwise manner back to 0% to assess hysteresis and the reversibility of water sorption.

-

Data Analysis: Plot the percentage change in mass versus the target RH to generate the sorption and desorption isotherms.[14] Analyze the plot for hysteresis (divergence between sorption and desorption curves), which can indicate changes in the material's structure.[10]

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Gravimetric Method (Loss on Drying)

The gravimetric method, or Loss on Drying (LOD), is a fundamental technique for determining the total amount of volatile matter in a sample.[15][16]

Causality and Expertise: This method is straightforward and widely accepted but is not specific to water; it measures the loss of any substance that volatilizes under the test conditions.[17][18] Therefore, it is most trustworthy when the sample is known to be thermally stable and free of residual solvents. Its primary validation lies in heating the sample until a "constant weight" is achieved, ensuring that all volatile content has been removed.[18]

Experimental Protocol: Loss on Drying

-

Container Preparation: Place a clean, empty weighing bottle and its stopper in an oven at the designated temperature (e.g., 105°C ± 5°C) for 1 hour. Cool to room temperature in a desiccator and weigh accurately.

-

Sample Weighing: Add approximately 1-2 g of 2-(Bromomethyl)pyrrolidine hydrobromide to the tared weighing bottle and record the initial mass (wet weight) precisely.[17]

-

Drying: Place the open bottle and stopper in a calibrated oven at 105°C ± 5°C.

-

Constant Weight Achievement: After an initial drying period (e.g., 3-5 hours), remove the bottle, place the stopper, cool in a desiccator, and weigh.[18] Return the sample to the oven for successive 1-hour periods until the difference between two consecutive weighings is negligible (e.g., < 0.5 mg), indicating constant weight has been reached.

-

Calculation: Calculate the percentage LOD using the formula: LOD (%) = [(Initial Mass - Final Dry Mass) / Initial Mass] * 100

Caption: Workflow for the Gravimetric Loss on Drying (LOD) method.

Karl Fischer Titration

Karl Fischer (KF) titration is the benchmark method for the specific and accurate determination of water content.[19]

Causality and Expertise: The method is based on a stoichiometric chemical reaction between water and an iodine-sulfur dioxide reagent.[20][21] Its high specificity makes it superior to LOD, as it exclusively quantifies water and is unaffected by other volatile components. This is a self-validating system because the endpoint is detected potentiometrically or electrochemically when the reaction is complete.[21] For materials with very low water content, the coulometric KF method offers exceptional sensitivity.[20]

Experimental Protocol: Karl Fischer Titration (Volumetric)

-

Instrument Preparation: Standardize the Karl Fischer titrator and reagent with a certified water standard or sodium tartrate dihydrate.[21]

-

Sample Handling: Due to the compound's potential hygroscopicity, all sample handling must be performed swiftly in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to prevent moisture uptake from the atmosphere.[20][22]

-

Sample Introduction: Accurately weigh a suitable amount of 2-(Bromomethyl)pyrrolidine hydrobromide and introduce it directly into the sealed titration vessel containing a pre-tared solvent (e.g., anhydrous methanol).

-

Titration: Initiate the titration. The instrument will automatically dispense the KF reagent until it reacts with all the water present in the sample. The endpoint is detected by a persistent excess of iodine.

-

Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the sample mass. Results are typically expressed as a percentage (w/w).

Caption: Workflow for Karl Fischer (KF) titration.

Data Synthesis and Classification

The data from these experiments should be consolidated to build a comprehensive hygroscopicity profile.

Table 1: Summary of Moisture Analysis Data

| Parameter | Method | Result | Interpretation |

|---|---|---|---|

| Water Content | Karl Fischer Titration | e.g., 0.8% (w/w) | The absolute amount of water present in the sample as received. |

| Volatile Content | Loss on Drying | e.g., 1.0% (w/w) | Total volatile matter. A result higher than KF may indicate residual solvent. |

| Water Uptake at 80% RH | Dynamic Vapor Sorption | e.g., 4.5% (w/w) | The mass increase due to water sorption at a high-humidity condition. |

| Hysteresis | Dynamic Vapor Sorption | e.g., Present | Indicates potential changes in the solid state upon hydration/dehydration. |

Based on the DVS results, the compound can be classified according to standard pharmacopoeial definitions.

Table 2: European Pharmacopoeia Hygroscopicity Classification

| Classification | Mass Increase (at 25°C and 80% RH) |

|---|---|

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid. |

Implications for Pharmaceutical Handling, Storage, and Stability

The hygroscopicity classification directly informs the necessary control strategies for the compound.

-

Handling and Storage: If classified as hygroscopic or very hygroscopic, strict environmental controls are necessary. Handling should occur in environments with controlled low humidity (<40% RH) or within a glove box.[23] Storage must be in hermetically sealed containers, often including a desiccant, to prevent moisture ingress during its shelf life.[24]

-

Stability Testing: The hygroscopic nature is a key factor in designing stability studies as mandated by the International Council for Harmonisation (ICH).[25][26] Accelerated stability studies, often conducted at 40°C / 75% RH, are designed to stress the material and reveal moisture-related degradation.[27] The choice of long-term storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH) and packaging depends heavily on these initial findings.[26][28]

-

Formulation Development: For a hygroscopic API, formulators must select low-moisture excipients and may need to employ manufacturing processes that minimize exposure to humidity, such as dry granulation.[24] Protective measures like film coatings on tablets or the use of specialized low-moisture capsules may be required to ensure the stability of the final drug product.[24][29]

Conclusion

While direct published data on the hygroscopicity of 2-(Bromomethyl)pyrrolidine hydrobromide is scarce, its molecular structure provides a compelling scientific basis for anticipating moisture sensitivity. A definitive characterization is not only achievable but essential for its successful application in drug development. By employing a rigorous, multi-faceted analytical approach combining Dynamic Vapor Sorption, Karl Fischer titration, and gravimetric analysis, researchers can generate a robust data package. This data is fundamental to establishing appropriate handling protocols, designing meaningful stability studies, and developing a stable, safe, and effective final pharmaceutical product. Proactive characterization of hygroscopicity is a cornerstone of a data-driven approach to mitigating risk and ensuring quality throughout the pharmaceutical supply chain.[2][3]

References

-

Vertex Technics. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process. [Link]

-

Koo, O. M., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1329. [Link]

-

FAO. (2023, January 24). Standard operating procedure for soil moisture content by gravimetric method. FAO Knowledge Repository. [Link]

-

Umeda, D., et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Crystals, 9(4), 180. [Link]

-

Precisa. Measure Soil Moisture Content using the Gravimetric Method. [Link]

-

Scribd. (2022, February 15). Gravimetric Moisture Determination in Drugs. [Link]

-

Presto Stantest Pvt. Ltd. Complete Guide to Moisture Content Test & Its Importance. [Link]

-

PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

-

Mettler Toledo. Dynamic Vapor Sorption (DVS). [Link]

-

Environmental Science: Atmospheres. (2026, January 22). Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts. [Link]

-

WorldofTest.com. (2025, August 13). Karl Fischer Titration - Precise Moisture Analysis Made Easy. [Link]

-

Ataman Kimya. 2-PYRROLIDONE. [Link]

-

BYJU'S. (2019, March 4). Principle of Karl Fischer Titration. [Link]

-

Labworks. (2024, March 13). ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms. [Link]

-

ProUmid. DVS Systems | Dynamic Vapor Sorption. [Link]

-

AQUALAB by Addium. Dynamic Vapor Sorption. [Link]

-

Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

-

ULiège. (2021, July 28). Dynamic vapor sorption (DVS). [Link]

-

Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

-